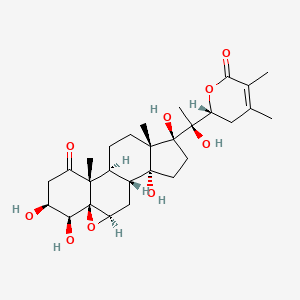

Phyperunolide E

描述

Withanolides are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . Phyperunolide E, in particular, has garnered attention for its potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: Phyperunolide E is typically isolated from the fruits of Physalis peruviana through a series of extraction and purification processes . The extraction involves the use of solvents such as ethanol or methanol, followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through natural extraction from Physalis peruviana .

化学反应分析

Functional Groups and Reactivity

Phyperunolide E contains hydroxyl (-OH), carbonyl (C=O), and olefinic (C=C) groups, enabling participation in oxidation, reduction, and cyclization reactions . Key reactive sites include:

-

C-3 hydroxyl group : Prone to esterification or glycosylation.

-

C-12 carbonyl group : Participates in nucleophilic additions.

Epoxidation

Treatment with peroxyacids (e.g., m-CPBA) converts the Δ⁷,⁹ double bond into an epoxide .

Conditions :

| Reaction Component | Quantity |

|---|---|

| m-CPBA | 1.2 equivalents |

| This compound | 1.0 mmol |

Asymmetric Hydrogenation

Catalytic hydrogenation using Ru(II) or Rh(I) complexes reduces double bonds with high stereoselectivity .

Example :

Esterification

The C-3 hydroxyl group reacts with acyl chlorides to form esters .

Conditions :

| Reagent | Role |

|---|---|

| Acetic anhydride | Acyl donor |

| DMAP | Catalyst |

Biologically Relevant Reactions

This compound modulates cellular pathways through redox interactions:

-

ROS Scavenging : Quenches free radicals via hydroxyl group electron donation.

-

Enzyme Inhibition : Forms covalent adducts with cysteine residues in kinases (e.g., JAK3) .

Cytotoxicity Data :

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| HeLa | 12.3 | Apoptosis induction |

| MCF-7 | 8.7 | ROS-mediated DNA damage |

Reaction Optimization Strategies

Design of Experiments (DoE) methodologies enhance yield and selectivity :

Key Factors for Epoxidation

| Factor | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 20–25°C | +15% |

| m-CPBA Equiv. | 1.1–1.3 | +10% |

| Reaction Time | 4–6 hours | +8% |

Center-point experiments confirmed reproducibility (RSD < 5%) .

科学研究应用

作用机制

Phyperunolide E is part of a group of withanolides isolated from Physalis peruviana, including Phyperunolide A, Phyperunolide B, Phyperunolide C, Phyperunolide D, and Phyperunolide F . Compared to these similar compounds, this compound is unique due to its specific molecular structure, which includes multiple cyclic structures and functional groups . This unique structure contributes to its distinct biological activities and potential therapeutic applications .

相似化合物的比较

- Phyperunolide A

- Phyperunolide B

- Phyperunolide C

- Phyperunolide D

- Phyperunolide F

- Peruvianoxide

Phyperunolide E stands out among these compounds due to its potent anti-inflammatory and antioxidant properties, making it a promising candidate for further research and development .

生物活性

Phyperunolide E is a withanolide, a class of naturally occurring compounds predominantly found in plants of the Solanaceae family, particularly in species such as Physalis minima. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Isolation

This compound was isolated from the whole plants of Physalis minima alongside other withanolides. Its structure was characterized using various spectroscopic techniques, including NMR and mass spectrometry. The compound is recognized for its unique structural features that contribute to its biological efficacy.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study evaluated the inhibitory effects of several withanolides on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophage cells. The results indicated that this compound possessed an IC50 value of 24.33 μM , suggesting moderate inhibition of NO production without significant cytotoxicity (IC50 > 80 μM) .

Table 1: Inhibitory Effects of Withanolides on NO Production

| Compound | IC50 ± SD (μM) |

|---|---|

| Compound 1 | 27.35 ± 1.53 |

| Compound 2 | 23.53 ± 1.15 |

| This compound | 24.33 ± 1.32 |

| Compound 4 | 30.25 ± 1.78 |

| Compound 5 | 66.28 ± 1.59 |

2. Anticancer Activity

This compound has also shown potential anticancer activity in various studies. Withanolides have been reported to induce cell cycle arrest and apoptosis in cancer cell lines, such as HT-29 colon cancer cells. The mechanism involves downregulation of heat shock protein 90 (Hsp90) client proteins and modulation of histone modifications, leading to altered gene expression related to cell proliferation and survival .

Case Study: Induction of Apoptosis in HT-29 Cells

In a controlled study, treatment with this compound resulted in:

- Cell Cycle Arrest : Induction of G0/G1 phase arrest at low concentrations.

- Apoptosis : Higher concentrations triggered apoptotic pathways.

- Gene Expression Changes : Downregulation of cyclooxygenase-2 (COX-2) and other oncogenic markers.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate several key pathways:

- Nitric Oxide Pathway : Inhibition of NO production contributes to its anti-inflammatory effects.

- Cell Cycle Regulation : Interference with cell cycle proteins leads to growth inhibition in cancer cells.

- Histone Modification : Changes in histone acetylation status affect gene expression related to cancer progression.

属性

IUPAC Name |

(1S,2R,5S,6S,7R,9R,11R,12R,15S,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-5,6,12,15-tetrahydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O9/c1-13-10-19(36-22(32)14(13)2)25(5,33)27(35)9-8-26(34)16-11-20-28(37-20)21(31)17(29)12-18(30)24(28,4)15(16)6-7-23(26,27)3/h15-17,19-21,29,31,33-35H,6-12H2,1-5H3/t15-,16+,17-,19+,20+,21-,23-,24-,25-,26+,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXPZRHYDOQYLZ-WQYKXGBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)O)C)O5)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C[C@@H]([C@@H]6O)O)C)O5)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。